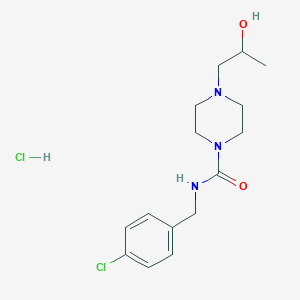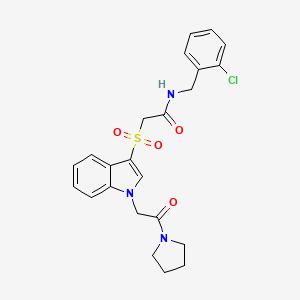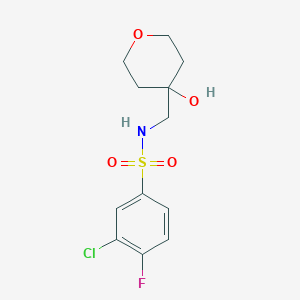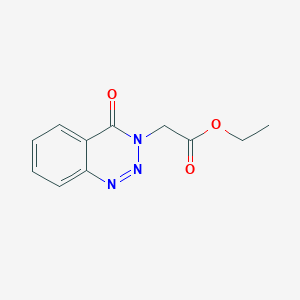
2,2,6-Trimethyl-chroman-4-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethyl-chroman-4-ylamine hydrochloride is an organic compound with the molecular formula C12H17NO•HCl and a molecular weight of 227.73 . It is used in proteomics research .
Physical And Chemical Properties Analysis
2,2,6-Trimethyl-chroman-4-ylamine hydrochloride appears as a white to light yellow crystalline powder . It has a melting point of about 156-160 ℃ and better solubility in water .Applications De Recherche Scientifique
Synthesis and Antiviral Properties
A study explored the antiviral potential of compounds related to 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride, like carbocyclic 2'-deoxyguanosine derivatives. These compounds were tested against various viruses but demonstrated no significant antiviral activity. This suggests the specificity of the compound's biological activity may be crucial in antiviral research (Patil et al., 1992).
Catalysis in Organic Synthesis
Dimethylpyridin-4-ylamine-catalyzed reactions involving a compound structurally similar to 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride were studied for synthesizing guanine derivatives. This research highlights the compound's potential role in facilitating efficient synthesis in organic chemistry (Schirrmacher et al., 2002).
Oxidation Catalysis
In another study, related compounds were used in catalytic oxidation systems to synthesize substituted benzoquinones, demonstrating the potential of 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride in catalytic processes in organic chemistry (Shimizu et al., 1992).
Spectrophotofluorometric Assay Development
The reaction of a similar compound with 7-chloro-4-nitrobenzofurazan led to a fluorescent derivative useful in developing a spectrophotofluorometric assay, indicating potential applications in analytical chemistry (Turdiu et al., 1974).
Antibacterial and Antifungal Activities
A series of new analogs containing a similar compound framework were synthesized and evaluated for their in vitro antibacterial and antifungal activities, suggesting a potential application in developing new antimicrobial agents (Chundawat et al., 2014).
Propriétés
IUPAC Name |
2,2,6-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11;/h4-6,10H,7,13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXHPVYUFZUKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2N)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethyl-chroman-4-ylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methyl{4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2366958.png)
![2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride](/img/structure/B2366959.png)
![N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2366961.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2366962.png)

![N-(4-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2366968.png)
![1-(2,4-difluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2366969.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)

